molecular formula C11H20N2O B2801629 1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1855943-77-9

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2801629
CAS RN: 1855943-77-9
M. Wt: 196.294
InChI Key: IKJVVIVQKHIFMT-UHFFFAOYSA-N
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Description

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole, commonly referred to as BIP, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIP is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

BIP has been extensively studied for its potential applications in various fields. In the field of medicine, BIP has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In the field of agriculture, BIP has been studied for its potential use as a pesticide. BIP has been shown to have insecticidal properties and has been studied for its potential use in the control of pests such as mosquitoes and aphids.

Mechanism of Action

The mechanism of action of BIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. BIP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, BIP may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
BIP has been shown to have a number of biochemical and physiological effects. In animal studies, BIP has been shown to reduce inflammation and pain. BIP has also been shown to inhibit the growth of cancer cells in vitro. In addition, BIP has been shown to have insecticidal properties and has been effective in controlling pests in agricultural settings.

Advantages and Limitations for Lab Experiments

BIP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. BIP is also relatively inexpensive and can be obtained in large quantities. However, one limitation of BIP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BIP. One area of research is the development of new synthesis methods that can produce BIP in a more efficient and cost-effective manner. Another area of research is the study of BIP's mechanism of action, which could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the safety and efficacy of BIP in humans, as most of the studies to date have been conducted in animal models.

Synthesis Methods

The synthesis of BIP can be achieved using various methods. One of the most common methods involves the reaction of 1-bromo-2-methylpropane with isopropyl alcohol in the presence of sodium hydride to form 1-isopropoxymethyl-2-methylpropane. The resulting compound is then reacted with hydrazine hydrate to form BIP.

properties

IUPAC Name

1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-5-10(4)13-11(6-7-12-13)8-14-9(2)3/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJVVIVQKHIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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